molecular formula C21H21N5O3S B2590888 N-(3-(methylsulfonamido)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide CAS No. 2034619-57-1

N-(3-(methylsulfonamido)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide

Cat. No.: B2590888
CAS No.: 2034619-57-1
M. Wt: 423.49
InChI Key: XCNUOBMYVZIKAB-UHFFFAOYSA-N
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Description

N-(3-(methylsulfonamido)phenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide is a useful research compound. Its molecular formula is C21H21N5O3S and its molecular weight is 423.49. The purity is usually 95%.
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Scientific Research Applications

Chiral Sulfinamide in Asymmetric Synthesis

Chiral sulfinamides, particularly tert-butanesulfinamide, have been extensively used as chiral auxiliaries for the stereoselective synthesis of amines and their derivatives, including azetidines. This methodology facilitates access to structurally diverse N-heterocycles, pivotal in natural products and therapeutically relevant compounds (Philip et al., 2020).

Sulfonamide Inhibitors in Therapeutic Development

Sulfonamide compounds have been recognized for their role in treating bacterial infections and other conditions caused by microorganisms. Beyond their antibacterial applications, sulfonamides have found use in diuretics, carbonic anhydrase inhibitors, and antiepileptics. Their therapeutic versatility extends to being antiviral HIV protease inhibitors, anticancer agents, and treatments for Alzheimer's disease (Gulcin & Taslimi, 2018).

Phenothiazine Derivatives for Various Biological Activities

Research into phenothiazine derivatives, including those with sulfonyl substituents, has demonstrated promising antibacterial, antifungal, anticancer, antiviral, anti-inflammatory, and other pharmacological activities. These findings underscore the potential of sulfonyl-containing compounds in developing new therapeutic agents (Pluta et al., 2011).

Polyfluoroalkyl Chemicals Degradation

The environmental degradation of polyfluoroalkyl substances, including perfluoroalkyl and polyfluoroalkyl sulfonamido derivatives, has been studied to evaluate their persistence and impact on environmental health. These studies contribute to understanding the fate and effects of such compounds in the environment (Liu & Avendaño, 2013).

Antioxidant Capacity and Chemical Reactions

Studies on the antioxidant capacity of various compounds, including those with sulfonyl groups, have utilized assays like the ABTS/PP decolorization assay. These investigations help in understanding the antioxidant potential and reaction pathways of sulfonyl-containing compounds (Ilyasov et al., 2020).

Properties

IUPAC Name

N-[3-(methanesulfonamido)phenyl]-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3S/c1-30(28,29)25-18-9-5-8-17(10-18)24-21(27)16-12-26(13-16)20-11-19(22-14-23-20)15-6-3-2-4-7-15/h2-11,14,16,25H,12-13H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNUOBMYVZIKAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)NC(=O)C2CN(C2)C3=NC=NC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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